molecular formula C7H6ClF2N B2396332 2-Chloro-5-(difluoromethyl)aniline CAS No. 1261567-27-4

2-Chloro-5-(difluoromethyl)aniline

Cat. No.: B2396332
CAS No.: 1261567-27-4
M. Wt: 177.58
InChI Key: XNOKRCUPTFRUTN-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethyl)aniline is an organic compound with the molecular formula C7H6ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)aniline typically involves the introduction of the difluoromethyl group into the aniline structure. One common method is the reaction of 2-chloroaniline with difluoromethylating agents under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitroanilines or nitrosoanilines .

Scientific Research Applications

2-Chloro-5-(difluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(difluoromethyl)aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-5-(difluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOKRCUPTFRUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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